molecular formula C14H11Cl2N B11944022 N-(3,4-Dichlorobenzylidene)-P-toluidine CAS No. 63462-35-1

N-(3,4-Dichlorobenzylidene)-P-toluidine

Cat. No.: B11944022
CAS No.: 63462-35-1
M. Wt: 264.1 g/mol
InChI Key: RAGIQWCNHMYINM-UHFFFAOYSA-N
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Description

N-(3,4-Dichlorobenzylidene)-P-toluidine is a Schiff base derivative synthesized via the condensation of p-toluidine (C₇H₉N) with 3,4-dichlorobenzaldehyde. This compound belongs to a class of arylidene-aniline derivatives characterized by a planar imine (C=N) linkage, which confers unique electronic and steric properties. Its structure includes two chlorine atoms at the 3- and 4-positions of the benzylidene ring and a para-methyl group on the aniline moiety, influencing its reactivity and applications in materials science and pharmacology .

However, synthetic protocols for analogs suggest yields ranging from 67% to 89% under reflux conditions with glacial acetic acid .

Properties

CAS No.

63462-35-1

Molecular Formula

C14H11Cl2N

Molecular Weight

264.1 g/mol

IUPAC Name

1-(3,4-dichlorophenyl)-N-(4-methylphenyl)methanimine

InChI

InChI=1S/C14H11Cl2N/c1-10-2-5-12(6-3-10)17-9-11-4-7-13(15)14(16)8-11/h2-9H,1H3

InChI Key

RAGIQWCNHMYINM-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)N=CC2=CC(=C(C=C2)Cl)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(3,4-Dichlorobenzylidene)-P-toluidine typically involves the condensation reaction between 3,4-dichlorobenzaldehyde and p-toluidine. The reaction is usually carried out in the presence of an acid catalyst such as acetic acid, under reflux conditions in ethanol. The reaction mixture is heated until the formation of the imine product is complete, as monitored by thin-layer chromatography (TLC). The crude product is then purified by recrystallization from ethanol to obtain the desired compound in high purity .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and catalysts, with optimized reaction conditions to maximize yield and minimize production costs. The purification process may involve additional steps such as distillation or chromatography to ensure the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions: N-(3,4-Dichlorobenzylidene)-P-toluidine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxide derivatives.

    Reduction: Reduction reactions can convert the imine group to an amine group.

    Substitution: The chlorine atoms on the benzylidene ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions under basic conditions.

Major Products Formed:

    Oxidation: this compound N-oxide.

    Reduction: N-(3,4-Dichlorobenzyl)-P-toluidine.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N-(3,4-Dichlorobenzylidene)-P-toluidine has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development due to its unique structural features.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-(3,4-Dichlorobenzylidene)-P-toluidine involves its interaction with specific molecular targets, leading to various biological effects. The compound can interact with enzymes and receptors, modulating their activity and influencing cellular pathways. For example, its antimicrobial activity may result from the inhibition of bacterial enzymes, while its anticancer properties could be due to the induction of apoptosis in cancer cells .

Comparison with Similar Compounds

Dichlorobenzylidene Hydrazinecarbothioamide Derivatives

Compounds with the (E)-2-(3,4-dichlorobenzylidene)hydrazinecarbothioamide backbone (e.g., 3f, 3g) exhibit distinct physicochemical and biological profiles:

Compound Name Molecular Formula Molecular Weight (g/mol) Yield (%) Key Spectral Data Bioactivity (IC₅₀)
(E)-2-(3,4-Dichlorobenzylidene)hydrazinecarbothioamide (3f) C₈H₆Cl₂N₃S 263.13 85 $ ^1\text{H-NMR} $: δ 8.4 (s, 1H, CH=N) Not active in PET inhibition
(E)-2-(3,4-Dichlorobenzylidene)-N-methylhydrazinecarbothioamide (3g) C₉H₈Cl₂N₃S 277.16 89 $ ^13\text{C-NMR} $: δ 178.2 (C=S) PET inhibition: 135.6 µmol/L

Key Observations :

  • Methylation at the hydrazine nitrogen (3g vs. 3f) enhances photosynthetic electron transport (PET) inhibition, likely due to increased lipophilicity and membrane penetration .
  • The absence of alkyl/aryl substituents (e.g., 3f) reduces bioactivity, highlighting the role of steric and electronic modulation .

Sulfonyl-Bridged Dichlorobenzylidene Derivatives

NE,N'E-4,4'-sulfonylbis(N-(3,4-dichlorobenzylidene)aniline) (Compound 3) demonstrates enhanced thermal stability and structural complexity:

Property Value
Molecular Formula C₂₆H₁₃Cl₇N₂O₂S
Molecular Weight 661.53 g/mol
Melting Point 201–205°C
Yield 81%
Elemental Analysis C: 44.87% (calc. 44.91%)

Comparison Insights :

  • The sulfonyl bridge increases molecular weight by ~2.3× compared to N-(3,4-dichlorobenzylidene)-P-toluidine, correlating with higher melting points and rigidity .
  • Such derivatives are pivotal in polymer science, serving as monomers for polyimides .

Imidazolidinone and Thioxoimidazolidinone Analogs

Compounds like 5-(3,4-dichlorobenzylidene)-3-(2-fluorophenyl)-2-thioxoimidazolidin-4-one (CAS: 722465-80-7) exhibit modified electronic properties:

Property Value
Molecular Weight 367.22 g/mol
Purity 98%
Key Feature Thioxo (C=S) group at position 2

Functional Impact :

  • Fluorine substitution at the phenyl ring (2-fluorophenyl) may alter metabolic stability and receptor binding .

Pharmacologically Active Analogs

  • CB-184 : A morphan-7-one derivative with a 3,4-dichlorobenzylidene group shows sigma-2 receptor agonism, increasing ceramide levels in breast tumor cells (EC₅₀ = 10–100 nM) .
  • N-(3,5-Dichlorobenzylidene)4-nitroaniline : Exhibits hyperpolarizability (β = 1.47×10⁻²⁷ esu) due to intramolecular charge transfer from the nitro group .

Structural-Activity Relationships :

  • Electron-withdrawing groups (e.g., -NO₂, -Cl) enhance NLO properties but may reduce solubility .
  • Dichlorobenzylidene moieties in sigma-2 ligands (e.g., CB-184) suggest a pharmacophore role in apoptosis induction .

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